molecular formula C13H9BrO4S B14740708 2-Bromo-6-(phenylsulfonyl)benzoic acid CAS No. 5324-88-9

2-Bromo-6-(phenylsulfonyl)benzoic acid

Cat. No.: B14740708
CAS No.: 5324-88-9
M. Wt: 341.18 g/mol
InChI Key: DILFFTYQSOGXCF-UHFFFAOYSA-N
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Description

2-Bromo-6-(phenylsulfonyl)benzoic acid is an organic compound with the molecular formula C13H9BrO4S. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a phenylsulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(phenylsulfonyl)benzoic acid typically involves the bromination of 6-(phenylsulfonyl)benzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(phenylsulfonyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the phenylsulfonyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfone derivatives.

Scientific Research Applications

2-Bromo-6-(phenylsulfonyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes involving sulfonyl groups and brominated aromatic compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(phenylsulfonyl)benzoic acid involves its interaction with molecular targets through its functional groups. The bromine atom and phenylsulfonyl group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluorobenzoic acid: Similar in structure but with a fluorine atom instead of the phenylsulfonyl group.

    2-Bromo-6-nitrobenzoic acid: Contains a nitro group instead of the phenylsulfonyl group.

    2-Bromo-6-methylbenzoic acid: Features a methyl group in place of the phenylsulfonyl group.

Uniqueness

2-Bromo-6-(phenylsulfonyl)benzoic acid is unique due to the presence of both the bromine atom and the phenylsulfonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and materials science.

Properties

CAS No.

5324-88-9

Molecular Formula

C13H9BrO4S

Molecular Weight

341.18 g/mol

IUPAC Name

2-(benzenesulfonyl)-6-bromobenzoic acid

InChI

InChI=1S/C13H9BrO4S/c14-10-7-4-8-11(12(10)13(15)16)19(17,18)9-5-2-1-3-6-9/h1-8H,(H,15,16)

InChI Key

DILFFTYQSOGXCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)Br)C(=O)O

Origin of Product

United States

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